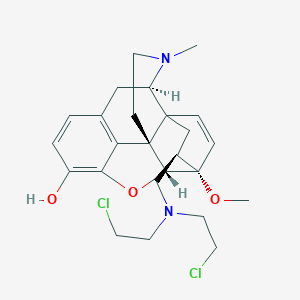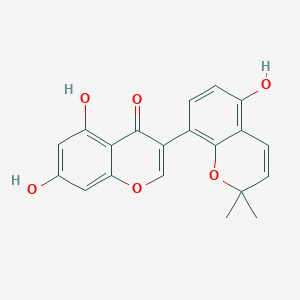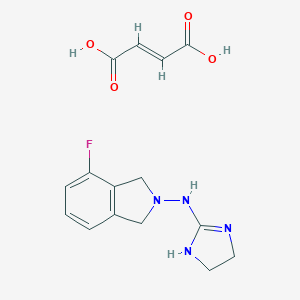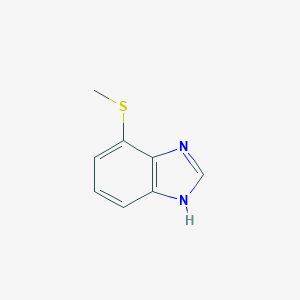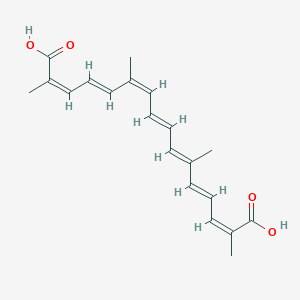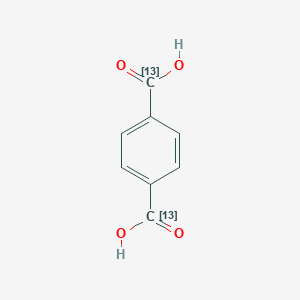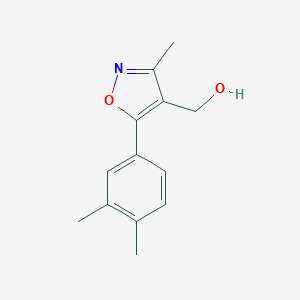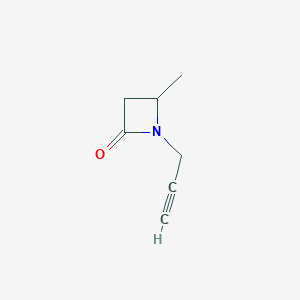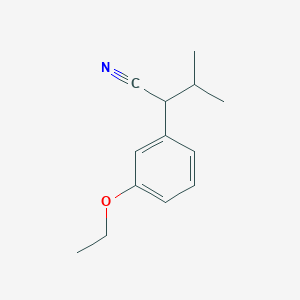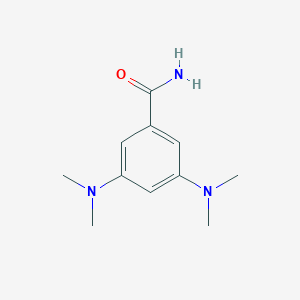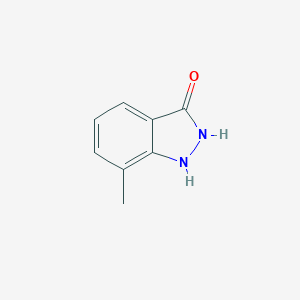
7-methyl-1H-indazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indazole derivatives, including "7-methyl-1H-indazol-3-ol," have garnered interest due to their wide range of pharmacological activities and their use in various chemical syntheses. These compounds are studied for their molecular structures, synthesis methods, and their physical and chemical properties.
Synthesis Analysis
Several methods for synthesizing indazole derivatives have been explored. For instance, the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of nitrile imines to benzyne is described as a quick and efficient method, offering moderate to excellent yields within 5 minutes (Spiteri, Moses, & Keeling, 2010). Another study reports on the synthesis of novel 7-alkynylindazole derivatives using the Pd/C–PPh3–CuI catalyzed Sonogashira coupling, providing a pathway for creating a wide range of indazole derivatives (Soodamani, Sekar, Nayakanti, & Josyula, 2014).
Molecular Structure Analysis
The molecular structure of indazole derivatives often involves complex interactions and can include various substituents that affect their properties and reactivity. For example, the crystal structure of 7-methoxy-1H-indazole shows how the methoxy group lies in the plane of the indazole system, indicating the importance of molecular geometry in understanding these compounds' chemical behavior (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Reactions and Properties
Indazoles exhibit a range of chemical reactions, including cycloadditions, which are pivotal for synthesizing various derivatives. The reactivity of indazoles towards N-methylation and the analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles reveal insights into their chemical properties and reactivity patterns (Palmer, Findlay, Kennedy, & Mcintyre, 1975).
Wissenschaftliche Forschungsanwendungen
Tautomeric Stability and Crystal Structures
7-methyl-1H-indazol-3-ol and its derivatives demonstrate unique tautomeric behaviors and crystal structures. Studies have shown that certain derivatives, such as 2H-indazole tautomers, can be stabilized by intra- and intermolecular hydrogen bonds. These molecules exhibit different tautomeric forms, such as 1H and 2H, with the stability of these forms influenced by various factors including solvent polarity and the presence of hydrogen bonds. For instance, molecule 7 crystallizes in two tautomeric polymorphs, indicating the delicate balance of forces dictating the structure and stability of these compounds (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).
Biological Activities and Applications
7-methyl-1H-indazol-3-ol derivatives have been evaluated for various biological activities. Notably, some derivatives exhibit significant α-glucosidase inhibition and antioxidant activity. Certain compounds, such as 5-bromo-3-methyl-7-phenyl-1H-indazole, have shown notable effects against breast cancer cell lines, indicating the potential of these compounds in pharmacological applications (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Chemical Synthesis and Modification
The chemical synthesis and modification of 7-methyl-1H-indazol-3-ol derivatives are areas of active research. For example, research into the palladium-catalyzed oxidative alkenylation of indazole derivatives highlights the synthetic versatility of these compounds. This method has been applied in the synthesis of complex molecules, such as the drug candidate gamendazole, showcasing the importance of these chemical strategies in developing new therapeutic agents (Naas, El Kazzouli, Essassi, Bousmina, & Guillaumet, 2015).
Corrosion Inhibition Properties
Certain derivatives of 7-methyl-1H-indazol-3-ol, such as menthone derivatives, have been evaluated as corrosion inhibitors. These compounds show promise as eco-friendly options in industrial processes, demonstrating the multifaceted applications of these indazole derivatives beyond the pharmaceutical domain (Ansari Abdeslam, Manssouri Mounir, Mohamed, Lakbaibi Zouhair, & Mohamed, 2015).
Eigenschaften
IUPAC Name |
7-methyl-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTXHCNDSIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625235 |
Source


|
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indazol-3-ol | |
CAS RN |
120277-21-6 |
Source


|
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

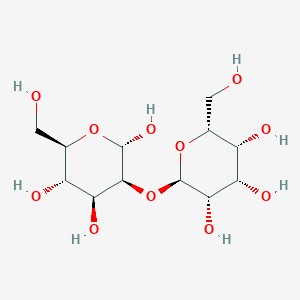
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
